molecular formula C15H16N2O3S2 B2377050 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole CAS No. 2034310-03-5

4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole

Cat. No.: B2377050
CAS No.: 2034310-03-5
M. Wt: 336.42
InChI Key: YSZXPLPKEQJGCC-UHFFFAOYSA-N
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Description

4-(4-(2-Thia-5-azabicyclo[221]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole is a complex organic compound featuring a bicyclic structure with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole typically involves multi-step organic reactions. One common method includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form oxygenated 2-azabicyclo[2.2.1]heptanes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the bicyclic structure can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to alter the oxidation state of the sulfur atom.

    Substitution: The phenyl and oxazole rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole exerts its effects is not fully understood. it is believed to interact with molecular targets through its bicyclic structure, which can engage in various chemical interactions. The pathways involved likely depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(4-(2-Thia-5-azabicyclo[221]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole apart from similar compounds is its specific combination of a bicyclic structure with sulfur and nitrogen atoms, along with the phenyl and oxazole rings

Biological Activity

The compound 4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole is a bicyclic structure that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic core structure with a thiazolidine moiety, which may confer distinct electronic properties and biological interactions. Its molecular formula is C14H18N2O3SC_{14}H_{18}N_2O_3S, and it has a molecular weight of approximately 302.37 g/mol.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with various molecular targets. The bicyclic structure allows for diverse chemical interactions, potentially influencing signaling pathways in cells.

1. Muscarinic Receptor Modulation

Research has indicated that compounds structurally related to this compound exhibit significant activity at muscarinic receptors, particularly the M1 subtype. For instance, studies on related azabicyclic compounds have shown high functional potency and selectivity towards the M1 receptor, suggesting potential applications in treating neurological disorders .

2. Antimicrobial Properties

Similar bicyclic compounds have demonstrated antimicrobial activity, suggesting that this compound may also possess such properties. The presence of the thiazolidine component could enhance its efficacy against various pathogens .

3. Interaction with Trace Amine-Associated Receptors (TAARs)

Preliminary studies suggest that the compound may interact with trace amine-associated receptors (TAARs), which are involved in neurotransmission regulation. This interaction could lead to modulation of neurotransmitter release, influencing various physiological processes .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Study on Muscarinic Receptors : A study evaluated a series of azabicyclic compounds for their in vitro activity on human M1 and M2 receptors, revealing unique selectivity patterns and functional potency .
  • Pharmacokinetic Evaluation : Bioavailability studies indicated that related compounds exhibit oral bioavailability ranging from 20% to 30%, with specific metabolites identified, providing insights into their pharmacokinetic profiles .

Data Table: Comparison of Related Compounds

Compound NameStructural FeaturesBiological ActivityReference
This compoundBicyclic structure with thiazolidinePotential muscarinic receptor modulationCurrent Study
1-(1,2,5-thiadiazol-4-yl)-4-azatricyclo[2.2.1.0(2,6)]heptaneAzabicyclic structureHigh functional potency at M1 receptor
Ethyl 4-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-4-oxobutanoateThiazolidine componentAntimicrobial properties

Properties

IUPAC Name

2-methyl-4-[4-(2-thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl]-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c1-10-16-15(8-20-10)11-2-4-14(5-3-11)22(18,19)17-7-13-6-12(17)9-21-13/h2-5,8,12-13H,6-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZXPLPKEQJGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4CC3CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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